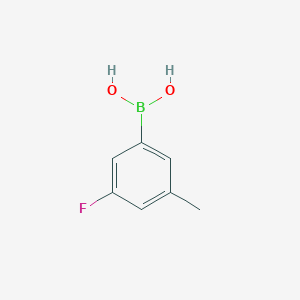

(3-Fluoro-5-Methylphenyl)Boronic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-fluoro-5-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO2/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQPLHUGOUZKARP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598214 | |

| Record name | (3-Fluoro-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850593-06-5 | |

| Record name | (3-Fluoro-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-5-methylbenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Fluoro-5-Methylphenyl)Boronic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Fluoro-5-methylphenyl)boronic acid, a versatile organoboron compound, has emerged as a critical building block in modern organic synthesis and medicinal chemistry. Its unique structural features, including the presence of a fluorine atom and a methyl group on the phenyl ring, impart favorable electronic properties and steric hindrance, influencing its reactivity and the biological activity of its derivatives. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a particular focus on its utility in Suzuki-Miyaura cross-coupling reactions for the development of novel therapeutic agents. Detailed experimental protocols and an exploration of its relevance in targeting cancer signaling pathways are presented to support researchers in their drug discovery endeavors.

Core Properties of this compound

This compound is a white to off-white crystalline powder at room temperature.[1] Its key identifiers and physicochemical properties are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 850593-06-5[1][2][3][4] |

| Molecular Formula | C₇H₈BFO₂[1][2][5] |

| Synonyms | 3-Fluoro-5-methylbenzeneboronic acid, 5-Fluoro-3-methylphenylboronic acid, 3-Borono-5-fluorotoluene[1][5][6] |

| InChI Key | QQPLHUGOUZKARP-UHFFFAOYSA-N[5] |

| SMILES | CC1=CC(F)=CC(B(O)O)=C1[2] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 153.95 g/mol [1][2][7] |

| Melting Point | 216-222 °C[1][6] |

| Boiling Point (Predicted) | 296.0 ± 50.0 °C[6] |

| Density (Predicted) | 1.20 ± 0.1 g/cm³[6] |

| pKa (Predicted) | 7.59 ± 0.10[6] |

| Appearance | White to off-white crystalline powder[1][8] |

| Solubility | Soluble in Methanol[6] |

Synthesis and Reactivity

While various methods exist for the synthesis of arylboronic acids, a common approach involves the reaction of a corresponding Grignard reagent with a trialkyl borate followed by acidic hydrolysis. For this compound, the synthesis would typically start from 1-bromo-3-fluoro-5-methylbenzene.

The primary utility of this compound in organic synthesis lies in its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction forms a carbon-carbon bond between the boronic acid and an aryl, vinyl, or alkyl halide or triflate, providing a powerful tool for constructing complex molecular architectures. The fluorine substituent on the phenyl ring can enhance the compound's reactivity and selectivity in these transformations.[1]

Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling Reaction

The following is a representative experimental protocol for the Suzuki-Miyaura coupling of an aryl bromide with this compound. This protocol is based on general procedures for similar reactions and should be adapted and optimized for specific substrates.

Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Catalyst and Ligand Addition: In a separate vial, prepare the catalyst system by adding palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

-

Inert Atmosphere: Evacuate and backfill the reaction flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Under the inert atmosphere, add 1,4-dioxane (5 mL) and degassed water (1 mL) to the reaction flask.

-

Reaction Initiation: Add the prepared catalyst system to the reaction mixture.

-

Heating and Monitoring: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

dot

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable reagent in the synthesis of biologically active compounds, particularly in the development of pharmaceuticals for treating cancer.[7] The incorporation of the 3-fluoro-5-methylphenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Targeting Cancer Signaling Pathways

Many cancers are driven by aberrant signaling pathways that promote uncontrolled cell growth and proliferation. One such critical pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various tumors, including triple-negative breast cancer (TNBC).[4] Compounds synthesized using this compound can be designed to inhibit key components of this pathway.

For instance, flavonoid-based amide derivatives have been synthesized and evaluated for their ability to regulate the PI3K/AKT signaling pathway.[4] A crucial step in the synthesis of these potential anticancer agents involves a Suzuki-Miyaura coupling reaction with a fluorinated phenylboronic acid, highlighting the importance of reagents like this compound in accessing novel chemical matter for drug discovery. The synthesized compounds can potentially inhibit the phosphorylation of key proteins in the PI3K/AKT pathway, such as AKT and mTOR, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

dot

Caption: Potential Inhibition of the PI3K/AKT Signaling Pathway.

Conclusion

This compound is a cornerstone reagent for chemists engaged in the synthesis of complex organic molecules and the development of novel pharmaceuticals. Its well-defined properties and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool. As demonstrated, its application extends to the synthesis of targeted therapies aimed at critical cancer signaling pathways, underscoring its significance in the ongoing quest for more effective treatments for diseases like cancer. This guide provides the essential technical information for researchers to effectively utilize this versatile compound in their scientific pursuits.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 4. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. chemimpex.com [chemimpex.com]

- 8. pubs.acs.org [pubs.acs.org]

Physical Properties of 3-Fluoro-5-methylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Fluoro-5-methylphenylboronic acid (CAS No. 850593-06-5). The information herein is intended to support research, synthesis, and drug development activities by providing key data and standardized experimental methodologies.

Core Physical and Chemical Properties

3-Fluoro-5-methylphenylboronic acid is a white to off-white crystalline powder at room temperature. It is a key reagent in organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The presence of a fluorine atom enhances the compound's electronic properties, which can improve reactivity and selectivity in chemical transformations.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of 3-Fluoro-5-methylphenylboronic acid.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈BFO₂ | [1][2][3] |

| Molecular Weight | 153.95 g/mol | [2][3] |

| Melting Point | 216-222 °C | [4][5] |

| Boiling Point | 295.989 °C at 760 mmHg (Predicted) | [4][5] |

| Density | 1.203 g/cm³ (Predicted) | [4][5] |

| Vapor Pressure | 0.001 mmHg at 25°C | [4] |

| Appearance | White to off-white crystalline powder | |

| Purity | ≥98% | [1][3] |

| Solubility | Soluble in Methanol | [5][6] |

| pKa | 7.59 ± 0.10 (Predicted) | [5] |

Experimental Protocols

Detailed experimental protocols for determining the physical properties of a specific compound like 3-Fluoro-5-methylphenylboronic acid are not typically published individually. Instead, standardized methods are employed. The following sections describe general, widely accepted protocols for the key properties listed above.

Melting Point Determination (Capillary Method)

The melting point is determined as a range, noting the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.[7] Pure crystalline compounds typically have a sharp melting point range of 0.5-1.0°C.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Glass capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry 3-Fluoro-5-methylphenylboronic acid is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of material (1-2 mm in height) is packed into the sealed end.[5][8]

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.[5]

-

Observation: The temperature at which the first visible sign of melting occurs is recorded as the beginning of the melting range. The temperature at which the last solid crystal liquefies is recorded as the end of the range.[5][9]

Boiling Point Determination (Thiele Tube Method)

For solid compounds with high boiling points, the determination is often based on predictive models. However, a common experimental micro-method involves using a Thiele tube.

Apparatus:

-

Thiele tube

-

Heating oil (e.g., mineral oil)

-

Micro test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Bunsen burner or other heat source

Procedure:

-

Sample Preparation: A small amount of the sample (enough to fill a micro test tube to a depth of about 1-2 cm) is used.

-

Assembly: The sample is placed in the micro test tube. A capillary tube is inverted (open end down) and placed inside the test tube. The assembly is attached to a thermometer.

-

Heating: The apparatus is clamped so that the bulb of the thermometer and the sample are immersed in the heating oil within the Thiele tube. The side arm of the Thiele tube is heated gently.[10]

-

Observation: As the temperature rises, air trapped in the capillary tube will bubble out. Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tip.[10]

-

Measurement: The heat is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[10]

Solubility Determination (Dynamic Method)

The solubility of arylboronic acids can be determined using a dynamic (synthetic) method where the temperature at which a solid completely dissolves in a solvent of known composition is measured.

Apparatus:

-

Jacketed glass vessel with a stirrer

-

Thermostatic bath

-

Analytical balance

-

Luminance probe or visual observation port

-

Temperature probe (e.g., Pt100)

Procedure:

-

Sample Preparation: A precise amount of 3-Fluoro-5-methylphenylboronic acid and the chosen solvent (e.g., methanol) are weighed directly into the vessel to create a mixture of known composition.

-

Heating and Mixing: The mixture is stirred vigorously while the temperature is slowly increased via the thermostatic bath at a controlled rate (e.g., 1 K/h).[11]

-

Equilibrium Point Determination: The temperature at which the last solid particles disappear is recorded as the equilibrium solubility temperature for that specific concentration. This can be observed visually or detected by a sharp change in light transmission measured by a luminance probe.[11][12]

-

Data Collection: The procedure is repeated for several different compositions to generate a solubility curve (solubility vs. temperature).

Application in Synthesis: Suzuki-Miyaura Coupling

3-Fluoro-5-methylphenylboronic acid is a fundamental building block in synthetic organic chemistry, primarily used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the boronic acid and an organohalide.

Reaction Mechanism and Workflow

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.[1][4]

The catalytic cycle itself can be visualized to understand the role of each component. The base is crucial for the formation of a more reactive boronate species, which facilitates the transmetalation step.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. mt.com [mt.com]

- 3. researchgate.net [researchgate.net]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. rose-hulman.edu [rose-hulman.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. pennwest.edu [pennwest.edu]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. d-nb.info [d-nb.info]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3-Fluoro-5-methylphenylboronic Acid: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-5-methylphenylboronic acid, a versatile building block in modern organic synthesis. This document details its molecular structure, physicochemical properties, and key applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions. Detailed experimental data and protocols are provided to support researchers in its effective utilization.

Molecular Structure and Chemical Properties

3-Fluoro-5-methylphenylboronic acid is an organoboron compound featuring a phenyl ring substituted with a fluorine atom, a methyl group, and a boronic acid moiety. The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group influences the electronic properties and reactivity of the molecule.

Below is a summary of its key chemical and physical properties:

| Property | Value |

| Molecular Formula | C₇H₈BFO₂ |

| Molecular Weight | 153.95 g/mol [1] |

| CAS Number | 850593-06-5[1] |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | 222 °C[1] |

| SMILES | Cc1cc(F)cc(c1)B(O)O |

| InChI Key | QQPLHUGOUZKARP-UHFFFAOYSA-N |

| Purity | Typically ≥98% |

| Storage | Store at room temperature, under inert gas (nitrogen or Argon) at 2-8°C. |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the characterization of 3-Fluoro-5-methylphenylboronic acid. A comprehensive study combining experimental and theoretical methods has provided in-depth spectroscopic data.[2]

NMR Spectroscopy

The ¹H and ¹³C NMR spectra are essential for confirming the structure of the molecule. The chemical shifts are influenced by the fluorine and methyl substituents on the aromatic ring.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl protons of the boronic acid group.

-

¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, with the carbon atoms attached to the fluorine and boron showing characteristic shifts.[2]

FT-IR Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies include:

-

O-H stretching: A broad band characteristic of the hydroxyl groups in the boronic acid.

-

C-H stretching: Signals corresponding to the aromatic and methyl C-H bonds.

-

C=C stretching: Vibrations associated with the aromatic ring.

-

B-O stretching: A characteristic absorption for the boronic acid group.

-

C-F stretching: A band indicating the presence of the carbon-fluorine bond.

Experimental FT-IR and FT-Raman spectra have been recorded and analyzed in detail.[2]

Synthesis and Reactions

Synthesis of 3-Fluoro-5-methylphenylboronic Acid

A common method for the synthesis of arylboronic acids involves the reaction of a corresponding organolithium or Grignard reagent with a trialkyl borate, followed by acidic workup. For 3-Fluoro-5-methylphenylboronic acid, a typical synthetic route would start from 1-bromo-3-fluoro-5-methylbenzene.

Experimental Protocol: Synthesis via Lithiation

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-3-fluoro-5-methylbenzene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.

-

Slowly add a solution of n-butyllithium in hexanes to the reaction mixture while maintaining the temperature at -78 °C.

-

After stirring for a specified time, add triisopropyl borate dropwise to the solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding an aqueous solution of hydrochloric acid and stir vigorously.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield 3-Fluoro-5-methylphenylboronic acid.

Suzuki-Miyaura Cross-Coupling Reaction

3-Fluoro-5-methylphenylboronic acid is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.[3] This reaction is widely used in the synthesis of biaryl compounds, which are important scaffolds in pharmaceuticals and materials science.

Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Halide

-

In a reaction vessel, combine 3-Fluoro-5-methylphenylboronic acid (1.2 equivalents), the desired aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).

-

Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

-

Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Caption: Molecular Structure of 3-Fluoro-5-methylphenylboronic acid.

Caption: Simplified workflow of the Suzuki-Miyaura cross-coupling reaction.

References

Solubility Profile of (3-Fluoro-5-Methylphenyl)Boronic Acid: A Technical Guide

For Immediate Release

This technical guide addresses the solubility of (3-Fluoro-5-methylphenyl)boronic acid in common laboratory solvents. Directed at researchers, scientists, and professionals in drug development, this document provides a summary of available solubility data for analogous compounds, detailed experimental protocols for solubility determination, and visualizations of key processes to guide laboratory work.

General Solubility Characteristics of Arylboronic Acids

Arylboronic acids are a critical class of reagents in modern organic synthesis, most notably for their use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] Their solubility is a key parameter for reaction setup, optimization, and purification.

Generally, phenylboronic acid exhibits high solubility in polar organic solvents like ethers and ketones, moderate solubility in chloroform, and very low solubility in nonpolar hydrocarbon solvents.[2] The introduction of substituents onto the phenyl ring, such as the fluoro and methyl groups in this compound, will modulate these properties. The fluorine atom can increase polarity and hydrogen bonding capabilities, while the methyl group adds hydrophobicity. The overall solubility will be a balance of these effects. One supplier notes that this compound is soluble in methanol, though quantitative data is not provided.

Quantitative Solubility Data for Phenylboronic Acid (Proxy Data)

As a reference, the following table summarizes the available quantitative and qualitative solubility data for the parent compound, phenylboronic acid. These values can serve as an initial estimate for selecting appropriate solvents for this compound.

| Solvent | Formula | Type | Solubility of Phenylboronic Acid | Citation |

| Water | H₂O | Polar Protic | 10 g/L (at 20°C) | [3][4] |

| Methanol | CH₃OH | Polar Protic | Soluble | [3] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | [3] |

| Acetone | C₃H₆O | Polar Aprotic | High Solubility | [2] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Readily Soluble | [3] |

| Dipropyl Ether | (C₃H₇)₂O | Polar Aprotic | High Solubility | [2] |

| Chloroform | CHCl₃ | Polar Aprotic | Moderate Solubility | [2] |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | High Solubility (Assumed, as an ether) | [2] |

| Hexanes | C₆H₁₄ | Nonpolar | Poorly Soluble / Very Low | [2][5] |

| Carbon Tetrachloride | CCl₄ | Nonpolar | Poorly Soluble | [5] |

Experimental Protocols for Solubility Determination

Researchers can employ several methods to determine the precise solubility of this compound. Two common and reliable techniques are the isothermal shake-flask method and the dynamic (polythermal) method.

Isothermal Shake-Flask Method

This classic method involves equilibrating a supersaturated solution of the solute and solvent at a constant temperature.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is essential.

-

Equilibration: Place the sealed container in a constant temperature bath and agitate (e.g., using a shaker or magnetic stirrer) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. To ensure a particle-free sample, the supernatant can be filtered through a syringe filter (e.g., 0.22 µm PTFE) or centrifuged. This step must be performed at the equilibration temperature to prevent precipitation or further dissolution.

-

Quantification: Accurately withdraw a known volume of the clear, saturated supernatant.

-

Analysis: Determine the concentration of the solute in the aliquot using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by evaporating the solvent and weighing the residual solid.

-

Calculation: Express the solubility in desired units (e.g., g/L, mol/L).

Dynamic (Polythermal) Method

The dynamic method involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[2]

Protocol:

-

Sample Preparation: Prepare a series of vials, each containing a precisely known mass of this compound and a known mass or volume of the solvent. Each vial will represent a specific composition.

-

Heating and Observation: Place a vial in a heating block with a temperature probe and a stirring mechanism.

-

Temperature Increase: Slowly increase the temperature of the mixture at a constant, slow rate (e.g., 0.2-0.5 °C/min) with vigorous stirring.

-

Turbidity Measurement: Continuously monitor the solution's turbidity. This can be done visually or with a probe that measures light scattering.

-

Dissolution Temperature: Record the temperature at which the last solid particles disappear and the solution becomes perfectly clear. This is the solubility temperature for that specific composition.

-

Data Compilation: Repeat the measurement for all prepared compositions to construct a solubility curve (solubility vs. temperature).

Visualized Workflows and Pathways

To further aid researchers, the following diagrams illustrate a general workflow for solubility determination and the chemical pathway of the Suzuki-Miyaura coupling reaction, a primary application for this class of compounds.

Caption: General experimental workflow for solubility determination.

Caption: Simplified mechanism of the Suzuki-Miyaura coupling reaction.

References

Synthesis of (3-Fluoro-5-Methylphenyl)Boronic Acid: A Technical Guide

Introduction: (3-Fluoro-5-methylphenyl)boronic acid is a valuable organoboron compound widely utilized as a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Its applications span pharmaceutical development for creating more effective therapeutic agents and materials science.[1] The presence of the fluorine atom and methyl group on the phenyl ring imparts unique electronic properties and steric influences, making it a desirable intermediate for accessing complex molecular architectures. This guide provides an in-depth overview of the primary synthesis pathways for preparing this compound, complete with detailed experimental protocols and quantitative data.

Principal Synthesis Pathways

The preparation of this compound is most commonly achieved through two robust and well-established organometallic routes starting from 1-bromo-3-fluoro-5-methylbenzene (also known as 3-bromo-5-fluorotoluene), which is a commercially available starting material.[2][3][4][5][6] The two primary methods are:

-

Grignard Reaction: Formation of an arylmagnesium halide (Grignard reagent) followed by borylation.

-

Lithiation-Borylation: Halogen-lithium exchange to form an aryllithium species, followed by borylation.

Pathway 1: Synthesis via Grignard Reaction

This method involves the reaction of 1-bromo-3-fluoro-5-methylbenzene with magnesium metal to form the corresponding Grignard reagent. This organomagnesium intermediate is then treated with a trialkyl borate, followed by acidic hydrolysis to yield the desired boronic acid. This approach is analogous to the synthesis of similar arylboronic acids.[7]

Experimental Protocol: Grignard Reaction

Materials:

-

1-Bromo-3-fluoro-5-methylbenzene (1.0 eq)

-

Magnesium turnings (1.5 eq)[7]

-

Iodine (one crystal, as initiator)[8]

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate or Trimethyl borate (1.5 eq)

-

2 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexane

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

-

Three-neck round-bottom flask, flame-dried

-

Reflux condenser and dropping funnel, flame-dried

-

Magnetic stirrer and heating mantle

-

Inert gas supply (Argon or Nitrogen)

-

Ice bath and Dry ice/acetone bath

Procedure:

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.5 eq) in a flame-dried three-neck flask under an inert atmosphere.

-

Add a small crystal of iodine.

-

Add a small volume of anhydrous THF to cover the magnesium.

-

In a dropping funnel, prepare a solution of 1-bromo-3-fluoro-5-methylbenzene (1.0 eq) in anhydrous THF.

-

Add a small portion of the bromide solution to the magnesium suspension. The reaction is initiated when the iodine color fades and bubbling is observed. Gentle heating may be required to start the reaction.

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[7]

-

-

Borylation:

-

Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

-

Slowly add triisopropyl borate (1.5 eq), dissolved in anhydrous THF, dropwise to the cold Grignard solution, ensuring the internal temperature remains below -60 °C.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath.

-

Quench the reaction by slowly adding 2 M aqueous HCl until the solution is acidic, which hydrolyzes the boronate ester.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

-

Purification:

-

The resulting crude solid can be purified by recrystallization. A common solvent system is a mixture of ethyl acetate and hexane.[7] Dissolve the solid in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed. Allow the solution to cool slowly to induce crystallization.

-

Filter the crystals and dry under vacuum to obtain pure this compound.

-

Diagram of Grignard Pathway

Caption: Grignard reaction pathway for synthesis.

Pathway 2: Synthesis via Lithiation-Borylation

This pathway involves a halogen-lithium exchange reaction between 1-bromo-3-fluoro-5-methylbenzene and an organolithium reagent, such as n-butyllithium (n-BuLi), at very low temperatures. The resulting aryllithium species is then quenched with a borate ester, followed by acidic workup. This method is particularly effective and can offer high yields.[9]

Experimental Protocol: Lithiation-Borylation

Materials:

-

1-Bromo-3-fluoro-5-methylbenzene (1.0 eq)

-

n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate (1.2 eq)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Schlenk flask or three-neck round-bottom flask, flame-dried

-

Low-temperature thermometer

-

Inert gas supply (Argon or Nitrogen)

-

Syringes for liquid transfer

-

Dry ice/acetone bath (-78 °C)

Procedure:

-

Lithiation:

-

Under an inert atmosphere, dissolve 1-bromo-3-fluoro-5-methylbenzene (1.0 eq) in anhydrous THF in a flame-dried flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.[9][10]

-

-

Borylation:

-

To the cold aryllithium solution, add triisopropyl borate (1.2 eq) dropwise via syringe, maintaining the temperature at -78 °C.

-

After the addition, stir the reaction mixture at -78 °C for 2 hours.

-

Remove the cooling bath and allow the mixture to warm slowly to room temperature overnight with continuous stirring.[9]

-

-

Hydrolysis and Work-up:

-

Cool the flask in an ice bath and quench the reaction by the slow addition of 1 M aqueous HCl until the pH is acidic (pH ~5-6).[9]

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

-

Purification:

-

The crude product is typically a solid. Wash the solid with cold hexane to remove nonpolar impurities.[9]

-

If further purification is needed, recrystallization from an ethyl acetate/hexane mixture can be performed.

-

Dry the final product under vacuum.

-

Diagram of Lithiation-Borylation Pathway

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Bromo-3-fluoro-5-methylbenzene | C7H6BrF | CID 2773396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Bromo-3-fluoro-5-methylbenzene | 202865-83-6 [sigmaaldrich.com]

- 4. 3-Bromo-5-fluorotoluene, 98% 202865-83-6 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 5. 3-Bromo-5-fluorotoluene, 98% | Fisher Scientific [fishersci.ca]

- 6. 1-Bromo-3-fluoro-5-methylbenzene 95% 202865-83-6 | Chempure [chempure.in]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

Spectroscopic and Spectrometric Characterization of 3-Fluoro-5-methylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and spectrometric data for 3-Fluoro-5-methylphenylboronic acid, a key building block in medicinal chemistry and organic synthesis. The document details experimental protocols for acquiring Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data and presents the expected spectral characteristics in a clear, tabular format for easy reference.

Core Spectroscopic and Spectrometric Data

The following tables summarize the predicted and observed spectroscopic data for 3-Fluoro-5-methylphenylboronic acid.

Table 1: ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.05 | s (br) | - | B(OH)₂ |

| 7.42 | s | - | Ar-H |

| 7.35 | d | 9.5 | Ar-H |

| 7.01 | d | 8.5 | Ar-H |

| 2.34 | s | - | CH₃ |

Table 2: ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |

| 162.8 | d, ¹JCF = 242.5 | C-F |

| 139.4 | d, ³JCF = 7.5 | C-CH₃ |

| 133.0 (br) | - | C-B |

| 128.2 | d, ³JCF = 8.8 | Ar-C |

| 121.5 | d, ²JCF = 22.5 | Ar-C |

| 118.9 | d, ²JCF = 21.3 | Ar-C |

| 21.2 | s | CH₃ |

Table 3: ¹⁹F NMR Data (470 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity |

| -112.3 | s |

Table 4: Mass Spectrometry Data (Electrospray Ionization, ESI)

| m/z | Ion Type |

| 155.0670 | [M+H]⁺ |

| 177.0489 | [M+Na]⁺ |

| 137.0564 | [M-OH]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic and spectrometric data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 3-Fluoro-5-methylphenylboronic acid (5-10 mg) was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆, 0.75 mL) in a standard 5 mm NMR tube.

Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra were acquired on a 500 MHz spectrometer.

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 3.0 seconds.

-

Relaxation Delay: 2.0 seconds.

-

Number of Scans: 16.

-

Spectral Width: 16 ppm.

-

Referencing: The residual DMSO peak was referenced to 2.50 ppm.

¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Acquisition Time: 1.5 seconds.

-

Relaxation Delay: 5.0 seconds.

-

Number of Scans: 1024.

-

Spectral Width: 240 ppm.

-

Referencing: The DMSO-d₆ solvent peak was referenced to 39.52 ppm.

¹⁹F NMR Spectroscopy:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Acquisition Time: 1.0 second.

-

Relaxation Delay: 2.0 seconds.

-

Number of Scans: 64.

-

Spectral Width: 200 ppm.

-

Referencing: An external standard of CFCl₃ was used (δ = 0 ppm).

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of 3-Fluoro-5-methylphenylboronic acid was prepared in a mixture of methanol and water (1:1 v/v) with 0.1% formic acid to facilitate ionization.

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source was used.

Data Acquisition:

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Mass Range: m/z 50-500.

-

Data Analysis: The acquired data was processed to identify the molecular ion and common adducts and fragments.

Visualized Workflows

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 3-Fluoro-5-methylphenylboronic acid.

The Dual Nature of Fluorine: An In-depth Technical Guide to its Electronic Effects in Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become a paramount tool in modern medicinal chemistry and materials science.[1][2] Arylboronic acids, as versatile building blocks in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction, have not been immune to this trend.[2] The introduction of fluorine substituents onto the aryl ring of these compounds imparts profound changes to their electronic properties, reactivity, and ultimately, the characteristics of the resulting molecules. This technical guide provides a comprehensive overview of the electronic effects of fluorine substituents in arylboronic acids, supported by quantitative data, detailed experimental protocols, and logical visualizations.

The presence of fluorine can significantly alter a molecule's acidity, lipophilicity, metabolic stability, and binding affinity.[1] In arylboronic acids, the high electronegativity of fluorine introduces strong inductive effects, while its lone pairs can participate in resonance donation.[3][4] This duality governs the overall electronic influence of the substituent, which is highly dependent on its position on the aromatic ring. Understanding these effects is crucial for the rational design of novel therapeutics and advanced materials.

The Dichotomy of Fluorine's Electronic Influence: Inductive vs. Resonance Effects

Fluorine's electronic contribution to an aromatic system is a delicate balance between two opposing forces: the inductive effect (-I) and the resonance effect (+R).

-

Inductive Effect (-I): Due to its supreme electronegativity, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond network.[3][5] This effect is distance-dependent and deactivates the ring towards electrophilic attack.

-

Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the pi-system of the benzene ring.[5][6] This donation of electron density is most pronounced at the ortho and para positions, making them more susceptible to electrophilic substitution compared to the meta position.

Generally, for halogens, the inductive effect outweighs the resonance effect.[5] This results in an overall deactivation of the aromatic ring. However, the resonance effect still dictates the regioselectivity of reactions, favoring ortho and para products.[5]

Figure 1. Competing electronic effects of fluorine on an aryl ring.

Impact on Acidity (pKa)

The introduction of fluorine substituents generally increases the Lewis acidity of arylboronic acids.[7][8][9] This is a critical factor in their application as sensors and in facilitating reactions like the Suzuki-Miyaura coupling. The pKa of unsubstituted phenylboronic acid is approximately 8.86.[10] Fluorine substitution lowers this value, indicating a stronger acid.

The magnitude of this effect is position-dependent:

-

ortho Position: A significant increase in acidity is observed. This is attributed to the strong inductive effect and the potential for intramolecular hydrogen bonding between the fluorine and a hydroxyl group of the boronic acid (B-O-H···F).[10]

-

meta Position: The acidity is also enhanced due to the dominant inductive effect, as the resonance effect is much weaker at this position.[10]

-

para Position: The increase in acidity is less pronounced compared to the ortho and meta positions. This is because the electron-donating resonance effect partially compensates for the electron-withdrawing inductive effect.[10]

| Substituent | pKa |

| H | 8.86[10] |

| 2-F | 8.77[10] |

| 3-F | 8.35 |

| 4-F | 8.77[10] |

| 2,3,4,6-Tetrafluoro | 6.17[10] |

| 4-CF3 | 7.76 |

| 4-OCF3 | 8.24 |

Table 1: pKa values of selected fluorine-substituted phenylboronic acids.

Hammett Parameters

The electronic effects of substituents can be quantified using Hammett parameters (σ). The σ value reflects the electron-donating or electron-withdrawing nature of a substituent. For fluorine-containing groups, these parameters highlight their strong electron-withdrawing character.

| Substituent | σm | σp |

| F | 0.34 | 0.06 |

| CF3 | 0.43 | 0.54 |

| OCF3 | 0.35 | 0.25 |

Table 2: Hammett constants for common fluorine-containing substituents.[10]

Influence on Suzuki-Miyaura Cross-Coupling

Fluorinated arylboronic acids are extensively used in Suzuki-Miyaura cross-coupling reactions to synthesize fluorinated biaryls, which are common motifs in pharmaceuticals.[11] The electronic effects of fluorine can influence several stages of the catalytic cycle:

-

Transmetalation: The increased Lewis acidity of fluorinated arylboronic acids can facilitate the transmetalation step, where the aryl group is transferred from boron to the palladium catalyst.

-

Reductive Elimination: The electron-withdrawing nature of the fluorine substituent can accelerate the final reductive elimination step, leading to the formation of the biaryl product.

However, a potential side reaction for fluorinated arylboronic acids, especially those with ortho-fluoro substituents, is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[12] This process is often base-catalyzed and can reduce the yield of the desired cross-coupling product.[10]

Figure 2. Suzuki-Miyaura coupling with fluorinated arylboronic acids.

Experimental Protocols

Determination of pKa by Spectrophotometric Titration

This method relies on the change in the UV-Vis absorbance spectrum of the arylboronic acid as a function of pH.

Materials:

-

Fluorinated arylboronic acid

-

Buffer solutions of known pH (e.g., phosphate, borate)

-

UV-Vis spectrophotometer

-

pH meter

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of the fluorinated arylboronic acid in a suitable solvent (e.g., methanol or DMSO).

-

For each pH measurement, add a small aliquot of the stock solution to a series of buffer solutions spanning a range of pH values around the expected pKa. Ensure the final concentration of the organic solvent is low to minimize its effect on the pH.

-

Record the UV-Vis spectrum for each solution at a constant temperature.

-

Identify the wavelength with the largest change in absorbance upon ionization.

-

Plot the absorbance at this wavelength against the pH of the solutions.

-

The data can be fitted to the Henderson-Hasselbalch equation or a sigmoidal curve to determine the pKa, which corresponds to the pH at the inflection point of the curve.

Figure 3. Workflow for pKa determination by spectrophotometric titration.

Synthesis of Fluorinated Arylboronic Acids via Ir-Catalyzed Borylation

A common method for synthesizing arylboronic acids is the iridium-catalyzed C-H borylation of arenes.

Materials:

-

Fluorinated arene

-

Bis(pinacolato)diboron (B2pin2)

-

[Ir(COD)OMe]2 (catalyst)

-

dtbpy (ligand)

-

Anhydrous solvent (e.g., THF or cyclohexane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox or under an inert atmosphere, combine the fluorinated arene, B2pin2, [Ir(COD)OMe]2, and dtbpy in an oven-dried flask.

-

Add the anhydrous solvent and stir the reaction mixture at an elevated temperature (e.g., 80 °C).

-

Monitor the reaction progress by GC-MS or TLC.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

The resulting pinacol ester can be purified by column chromatography.

-

Hydrolysis of the pinacol ester to the boronic acid can be achieved by treatment with an oxidant like NaIO4 or by transesterification with another diol followed by hydrolysis.

Conclusion

The electronic effects of fluorine substituents in arylboronic acids are a fascinating interplay of strong inductive withdrawal and positional resonance donation. These effects profoundly influence the acidity (pKa) and reactivity of these crucial synthetic intermediates. A thorough understanding of these principles allows researchers and drug development professionals to fine-tune the properties of molecules with high precision. By modulating the position and number of fluorine substituents, it is possible to optimize reaction conditions, enhance biological activity, and improve the pharmacokinetic profiles of drug candidates. The continued exploration of fluorinated arylboronic acids will undoubtedly lead to the development of novel therapeutics and advanced materials with enhanced properties.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. nbinno.com [nbinno.com]

- 3. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Khan Academy [khanacademy.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (3-Fluoro-5-Methylphenyl)Boronic Acid: Synthesis, Applications, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Fluoro-5-Methylphenyl)Boronic Acid is a versatile synthetic intermediate that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structural features, including the presence of a fluorine atom and a methyl group on the phenyl ring, impart desirable physicochemical properties to the molecules in which it is incorporated. This technical guide provides a comprehensive overview of its synonyms, alternative names, physicochemical properties, synthesis, and key applications, with a particular focus on its role in the development of therapeutics targeting critical signaling pathways.

Synonyms and Alternative Names

To facilitate comprehensive literature and database searches, a list of known synonyms and alternative names for this compound is provided below:

-

5-Fluoro-3-methylphenylboronic acid[1]

-

3-Borono-5-fluorotoluene[1]

-

(3-fluoranyl-5-methyl-phenyl)boronic acid[1]

-

Boronic acid, B-(3-fluoro-5-methylphenyl)-[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 850593-06-5 | [2] |

| Molecular Formula | C₇H₈BFO₂ | [1][2] |

| Molecular Weight | 153.95 g/mol | [2] |

| Appearance | Solid | [1] |

| Purity | ≥98% | [1][2] |

| InChI Key | QQPLHUGOUZKARP-UHFFFAOYSA-N | [1] |

| SMILES | Cc1cc(F)cc(c1)B(O)O |

Experimental Protocols

Synthesis of this compound

While a specific detailed protocol for the synthesis of this compound from 1-bromo-3-fluoro-5-methylbenzene was not found in the immediate search results, a general and widely used method for the preparation of arylboronic acids from aryl halides involves a Grignard reaction followed by reaction with a borate ester.[3] A representative protocol based on this general procedure is provided below.

Materials:

-

1-Bromo-3-fluoro-5-methylbenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate

-

Hydrochloric acid (1 M)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents).

-

Add anhydrous THF to the flask to cover the magnesium.

-

Add a solution of 1-bromo-3-fluoro-5-methylbenzene (1.0 equivalent) in anhydrous THF to the dropping funnel and add a small portion to the magnesium suspension to initiate the Grignard reaction.

-

Once the reaction has initiated, add the remaining 1-bromo-3-fluoro-5-methylbenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

In a separate flame-dried flask, dissolve trimethyl borate (1.5 equivalents) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add the prepared Grignard reagent to the trimethyl borate solution via cannula, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[4] A detailed protocol for the synthesis of 2-Bromo-3'-fluoro-5'-methylbenzophenone is provided as a representative example of its application.

Materials:

-

This compound

-

2-Bromobenzoyl chloride

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

Toluene (anhydrous)

-

Water (deionized)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a 100 mL round-bottom flask, add this compound (1.0 equivalent), potassium carbonate (2.0 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add a 4:1 mixture of toluene and water.

-

While stirring, add 2-bromobenzoyl chloride (1.1 equivalents) to the reaction mixture at room temperature.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water and brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 2-Bromo-3'-fluoro-5'-methylbenzophenone.

Role in Drug Discovery and Signaling Pathways

This compound serves as a crucial building block in the synthesis of small molecule inhibitors and modulators of key biological targets, including the c-Met receptor tyrosine kinase and the somatostatin receptor 2 (SSTR2).

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and migration. Aberrant c-Met signaling is implicated in the development and progression of various cancers.[5][6] Small molecule inhibitors targeting the ATP-binding site of the c-Met kinase domain are a promising therapeutic strategy.[5][7] The (3-Fluoro-5-Methylphenyl) moiety is often incorporated into these inhibitors to enhance their binding affinity and pharmacokinetic properties.

Somatostatin Receptor 2 (SSTR2) Signaling Pathway

Somatostatin receptors, particularly SSTR2, are G-protein coupled receptors that are overexpressed in many neuroendocrine tumors.[8] Activation of SSTR2 by its natural ligand somatostatin or synthetic agonists leads to the inhibition of hormone secretion and cell proliferation.[8][9] Molecules synthesized using this compound can act as modulators of SSTR2, offering therapeutic potential in the management of these tumors.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecular architectures. As demonstrated, this compound is a key intermediate in the synthesis of potent and selective modulators of important biological targets such as the c-Met receptor and SSTR2. The information and protocols provided in this guide are intended to support researchers and scientists in leveraging the full potential of this compound in their research endeavors.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chemimpex.com [chemimpex.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Novel therapeutic inhibitors of the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications [mdpi.com]

- 8. What are SSTR2 modulators and how do they work? [synapse.patsnap.com]

- 9. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Decomposition of 3-Fluoro-5-methylphenylboronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-5-methylphenylboronic acid is a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the synthesis of pharmaceuticals and other high-value organic molecules necessitates a thorough understanding of its stability profile. This technical guide provides a comprehensive overview of the stability and decomposition pathways of 3-fluoro-5-methylphenylboronic acid, drawing upon established principles for arylboronic acids and data from structurally related analogues. Key degradation pathways, including protodeboronation and oxidation, are discussed in detail. This document also outlines experimental protocols for assessing the stability of this compound and presents expected data in a structured format to aid researchers in its effective handling, storage, and application.

Introduction

Arylboronic acids are indispensable reagents in modern organic chemistry. The presence of a fluorine atom and a methyl group on the phenyl ring of 3-fluoro-5-methylphenylboronic acid influences its electronic properties, reactivity, and stability. The electron-withdrawing nature of the fluorine atom can increase the Lewis acidity of the boron center, while the electron-donating methyl group can also impact the molecule's reactivity and susceptibility to degradation.[1][2] Understanding the interplay of these substituents is crucial for optimizing reaction conditions and ensuring the integrity of the reagent.

The primary decomposition pathways for arylboronic acids are protodeboronation and oxidation.[3][4] Protodeboronation involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, while oxidation leads to the formation of the corresponding phenol. Both pathways result in the consumption of the boronic acid, leading to reduced yields in synthetic applications.

Core Concepts in Stability

The stability of 3-fluoro-5-methylphenylboronic acid is influenced by several factors, including temperature, pH, solvent, and exposure to oxygen and light.

Thermal Stability

While specific thermogravimetric data for 3-fluoro-5-methylphenylboronic acid is not extensively published, arylboronic acids, in general, are known to undergo dehydration at elevated temperatures to form cyclic anhydrides known as boroxines. This process is typically reversible upon addition of water. At higher temperatures, irreversible decomposition can occur.

Table 1: Predicted Thermal Stability Data for 3-Fluoro-5-methylphenylboronic Acid

| Parameter | Predicted Value | Notes |

| Melting Point | ~216-222 °C | Literature values for similar compounds suggest a relatively high melting point, indicating solid-state stability at ambient temperatures. |

| Onset of Decomposition | > 250 °C | Decomposition temperature is expected to be significantly above the melting point in an inert atmosphere. |

Chemical Stability and Decomposition Pathways

The two primary chemical degradation pathways for 3-fluoro-5-methylphenylboronic acid are protodeboronation and oxidation.

Protodeboronation is a significant degradation pathway for arylboronic acids, particularly under basic or acidic conditions.[4] The reaction involves the replacement of the boronic acid group with a hydrogen atom, yielding 3-fluoro-5-methylbenzene.

-

Base-Catalyzed Protodeboronation: This is often the most significant pathway under the basic conditions typically employed in Suzuki-Miyaura coupling reactions. The rate of base-catalyzed protodeboronation can be influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as fluorine, can increase the rate of this reaction.[5]

-

Acid-Catalyzed Protodeboronation: While generally slower than the base-catalyzed pathway, protodeboronation can also occur under acidic conditions.

Arylboronic acids are susceptible to oxidation, which converts the carbon-boron bond into a carbon-oxygen bond, resulting in the formation of 3-fluoro-5-methylphenol. This process can be initiated by various oxidizing agents, including atmospheric oxygen, especially in the presence of metal catalysts or upon exposure to light.[3][6][7][8][9]

Table 2: Predicted Chemical Stability of 3-Fluoro-5-methylphenylboronic Acid under Various Conditions

| Condition | Degradation Pathway | Predicted Rate | Key Factors |

| Aqueous, pH > 8 | Protodeboronation | Moderate to High | pH, Temperature, Presence of Metal Catalysts |

| Aqueous, pH < 4 | Protodeboronation | Low to Moderate | pH, Temperature |

| Organic Solvent, Inert Atmosphere | - | Low | Purity of solvent, exclusion of water and oxygen |

| Presence of Oxidizing Agents (e.g., H₂O₂) | Oxidation | High | Concentration of oxidant, temperature |

| Exposure to Air/Light (long term) | Oxidation | Low to Moderate | Duration of exposure, presence of catalysts |

Experimental Protocols for Stability Assessment

To evaluate the stability of 3-fluoro-5-methylphenylboronic acid, a series of forced degradation studies can be performed.[10][11][12][13] These studies involve subjecting the compound to various stress conditions and monitoring its degradation over time using appropriate analytical techniques.

Forced Degradation Study Protocol

A general protocol for a forced degradation study is outlined below.

Analytical Methodologies

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

Table 3: Recommended HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm and/or Mass Spectrometry (ESI+) |

| Injection Volume | 10 µL |

Note: The use of a buffer-free mobile phase or a column with low silanol activity may be necessary to minimize on-column degradation.[14] A generic HPLC method for aromatic boronic acids has been described.[15] For high-throughput analysis, a UHPLC-MS method can be employed.[16] A post-column derivatization method using alizarin can be used for selective detection.[17][18]

NMR spectroscopy is a powerful tool for identifying degradation products and monitoring the decomposition process in real-time.

-

¹H NMR: Can be used to monitor the disappearance of signals corresponding to the aromatic protons of 3-fluoro-5-methylphenylboronic acid and the appearance of new signals from the degradation products (e.g., 3-fluoro-5-methylbenzene or 3-fluoro-5-methylphenol).

-

¹¹B NMR: Is particularly useful for observing changes in the boron environment. The trigonal boronic acid will have a characteristic chemical shift that will change upon formation of a tetrahedral boronate intermediate or degradation to boric acid.[19][20] ¹H-¹¹B HMBC experiments can be used to determine boron connectivity.[21]

-

¹⁹F NMR: Can provide a clean spectroscopic window to monitor the degradation of the parent compound.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability of the compound.[22][23][24][25][26]

-

TGA: Measures the change in mass of a sample as a function of temperature. This can be used to determine the onset of thermal decomposition and to quantify mass loss due to dehydration or decomposition.

-

DSC: Measures the heat flow into or out of a sample as a function of temperature. This can be used to determine the melting point and to detect other thermal events such as phase transitions or decomposition.

Table 4: General Protocol for Thermal Analysis

| Parameter | TGA | DSC |

| Sample Size | 5-10 mg | 2-5 mg |

| Heating Rate | 10 °C/min | 10 °C/min |

| Atmosphere | Nitrogen (or Air for oxidative stability) | Nitrogen |

| Temperature Range | 30 °C to 500 °C | 30 °C to 300 °C |

| Crucible | Alumina or Platinum | Aluminum |

Decomposition Pathways

The primary decomposition pathways of 3-fluoro-5-methylphenylboronic acid are illustrated below.

Storage and Handling Recommendations

To minimize degradation, 3-fluoro-5-methylphenylboronic acid should be stored under the following conditions:

-

Temperature: Store in a cool, dry place. Refrigeration is recommended for long-term storage.[27]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

-

Container: Use a tightly sealed container to protect from moisture.

-

Handling: Avoid prolonged exposure to air and moisture. Use freshly opened or properly stored material for sensitive applications. For applications where stability is critical, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, for storage and use in slow-release protocols.[28][29][30]

Conclusion

3-Fluoro-5-methylphenylboronic acid is a valuable reagent whose stability is governed by its susceptibility to protodeboronation and oxidation. A thorough understanding of these degradation pathways and the factors that influence them is essential for its successful application in organic synthesis. This guide provides a framework for assessing the stability of this compound and offers practical recommendations for its storage and handling. By implementing the described experimental protocols, researchers can ensure the quality and reliability of this important building block in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Boronic acid with high oxidative stability and utility in biological contexts [dspace.mit.edu]

- 7. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Forced Degradation Studies - STEMart [ste-mart.com]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. ijrpp.com [ijrpp.com]

- 14. researchgate.net [researchgate.net]

- 15. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]

- 16. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. daneshyari.com [daneshyari.com]

- 18. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. par.nsf.gov [par.nsf.gov]

- 20. mdpi.com [mdpi.com]

- 21. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. azom.com [azom.com]

- 23. researchgate.net [researchgate.net]

- 24. microbiozindia.com [microbiozindia.com]

- 25. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 26. resolvemass.ca [resolvemass.ca]

- 27. benchchem.com [benchchem.com]

- 28. scientificupdate.com [scientificupdate.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (3-Fluoro-5-methylphenyl)boronic Acid in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Fluoro-5-methylphenyl)boronic acid is a valuable reagent in modern organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and substituted aromatic compounds.[1] The presence of the fluorine atom and the methyl group on the phenyl ring of this boronic acid can impart unique electronic and steric properties to the resulting molecules. These properties are highly sought after in the fields of medicinal chemistry and materials science, as they can influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] Consequently, this compound serves as a key building block in the development of novel pharmaceuticals and advanced materials.[2]

The Suzuki-Miyaura coupling is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and the relatively low toxicity of the boronic acid reagents.[1] This application note provides detailed protocols for the use of this compound in Suzuki coupling reactions, along with quantitative data from representative experiments and visualizations to illustrate the reaction workflow and mechanism.

Reaction Mechanism and Workflow

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]

-

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an aryl halide (Ar-X) to a palladium(0) complex, forming a palladium(II) intermediate.

-

Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic group to the palladium(II) center. The base is crucial for activating the boronic acid, facilitating this transfer.[4]

-

Reductive Elimination: The two organic groups on the palladium(II) complex then couple, and the resulting biaryl product is eliminated, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.

Below are graphical representations of the Suzuki-Miyaura catalytic cycle and a general experimental workflow.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A generalized workflow for performing a Suzuki coupling reaction.

Data Presentation: Representative Reaction Conditions and Yields

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, base, solvent, and temperature. The following tables summarize representative conditions for the coupling of this compound with various aryl halides.

| Aryl Halide | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 95 |

| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 80 | 2 | 92 |

| 4-Chlorotoluene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₃PO₄ (2.0) | Dioxane | 80 | 18 | 88 |

| 1-Iodo-4-fluorobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 90 | 6 | 94 |

Note: The data in this table is representative of typical Suzuki coupling reactions and may require optimization for specific substrate combinations.

Experimental Protocols